
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a methylsulfanyl group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butane derivatives.
Sulfinylation: The methanesulfinyl group is introduced via sulfinylation reactions, which may involve the use of sulfinyl chlorides or sulfinyl esters.
Sulfanylation: The methylsulfanyl group is added through sulfanylation reactions, typically using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the sulfinyl and sulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-Chloro-1-(methanesulfonyl)-1-(methylsulfanyl)butane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-1-(methanesulfinyl)-1-(ethylsulfanyl)butane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-Chloro-1-(methanesulfinyl)-1-(methylsulfanyl)butane is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
特性
CAS番号 |
920492-33-7 |
|---|---|
分子式 |
C6H13ClOS2 |
分子量 |
200.8 g/mol |
IUPAC名 |
4-chloro-1-methylsulfanyl-1-methylsulfinylbutane |
InChI |
InChI=1S/C6H13ClOS2/c1-9-6(10(2)8)4-3-5-7/h6H,3-5H2,1-2H3 |
InChIキー |
YIPDTUGPEMKDKU-UHFFFAOYSA-N |
正規SMILES |
CSC(CCCCl)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
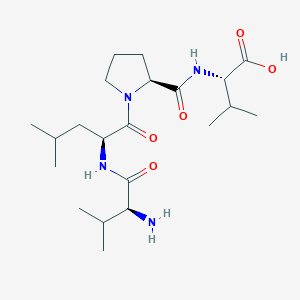
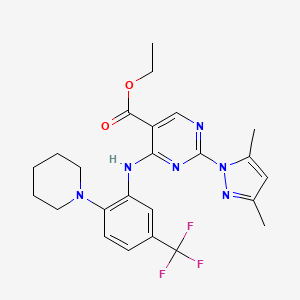
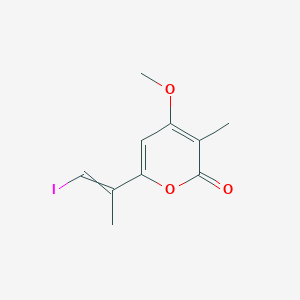
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
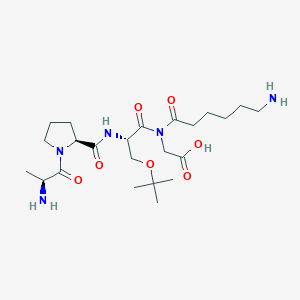
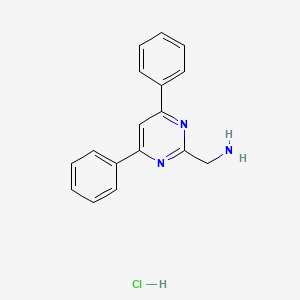
![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)

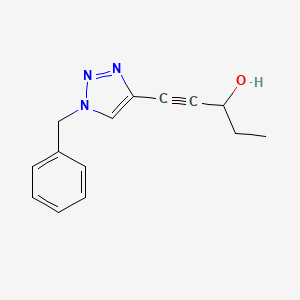
![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
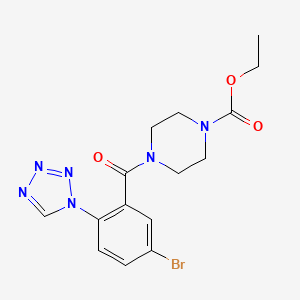
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
